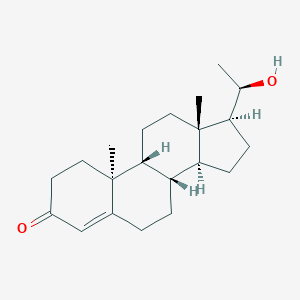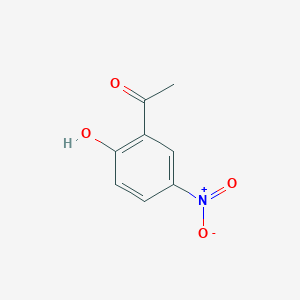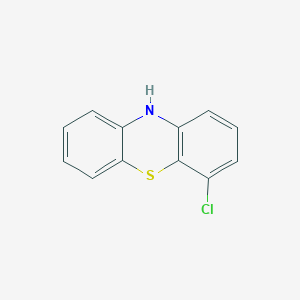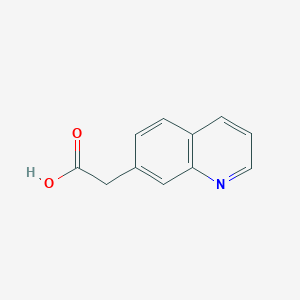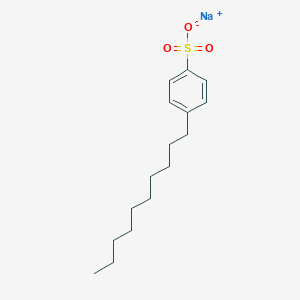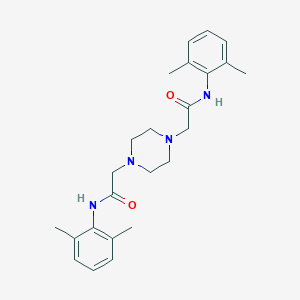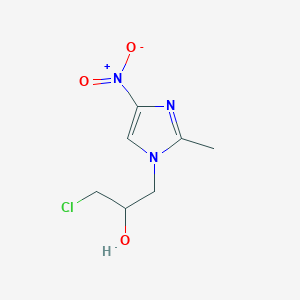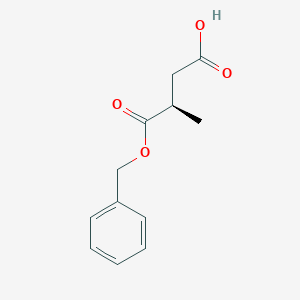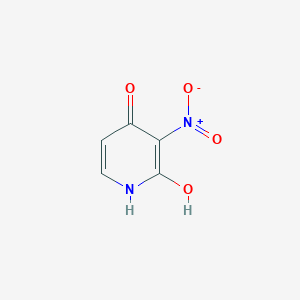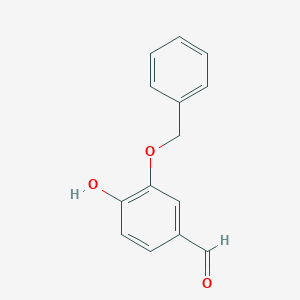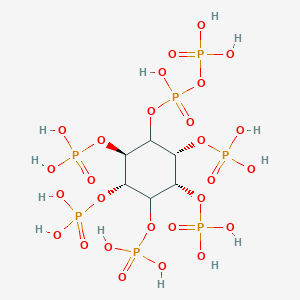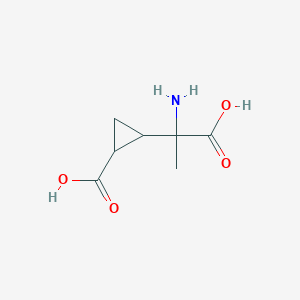
Carmoterol
Vue d'ensemble
Description
Le carmotérol est un agoniste des récepteurs bêta-adrénergiques expérimental à action ultra-longue, non catéchol. Il a été développé sous les codes TA-2005 et CHF-4226. Ce composé a été principalement étudié pour son potentiel d'utilisation dans le traitement de la maladie pulmonaire obstructive chronique (MPOC), de l'asthme et de la bronchite chronique. Malgré son profil pharmacologique prometteur, le développement a été interrompu avant 2010 en raison d'un manque d'avantage concurrentiel .
Mécanisme D'action
Target of Action
Carmoterol is a highly potent, selective, and long-acting β2-adrenoceptor agonist . The β2-adrenoceptors are the primary targets of this compound . These receptors play a crucial role in the relaxation of bronchial smooth muscle, leading to bronchodilation .
Mode of Action
This compound, as a β2-adrenoceptor agonist, binds to the β2-adrenoceptors, leading to bronchodilation . This interaction results in the relaxation of bronchial smooth muscle, which helps in the treatment of conditions like Chronic Obstructive Pulmonary Disease (COPD), asthma, and chronic bronchitis .
Biochemical Pathways
These kinases phosphorylate various proteins, altering their activity and leading to bronchodilation .
Pharmacokinetics
It is known that this compound is a long-acting β2-adrenoceptor agonist, indicating that it has a prolonged duration of action .
Result of Action
The primary molecular effect of this compound’s action is the activation of β2-adrenoceptors, leading to bronchodilation . This results in the relaxation of bronchial smooth muscle, alleviating symptoms in conditions like COPD, asthma, and chronic bronchitis .
Analyse Biochimique
Biochemical Properties
Carmoterol functions as a beta-2 adrenergic agonist, interacting primarily with beta-2 adrenergic receptors located on the surface of smooth muscle cells in the respiratory tract . These interactions lead to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction . Additionally, this compound has been shown to interact with G protein-coupled receptors, facilitating various downstream signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those in the respiratory system. By binding to beta-2 adrenergic receptors on bronchial smooth muscle cells, this compound induces muscle relaxation and bronchodilation . This compound also influences cell signaling pathways, including the cAMP pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Furthermore, this compound’s interaction with G protein-coupled receptors can modulate inflammatory responses, reducing the release of pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, this compound acts by binding to beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family . This binding triggers a conformational change in the receptor, activating adenylate cyclase and increasing intracellular cAMP levels . The rise in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to smooth muscle relaxation and bronchodilation . Additionally, this compound’s activation of beta-2 adrenergic receptors can inhibit the release of inflammatory mediators, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its bronchodilatory effects for over 24 hours after administration . Its stability and degradation can be influenced by factors such as temperature and pH . Long-term exposure to this compound has been associated with sustained improvements in lung function and reduced airway inflammation in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to produce significant bronchodilation without adverse effects . At higher doses, this compound can cause tachycardia, tremors, and other systemic side effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes extensive biotransformation . The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following inhalation and binds to plasma proteins for transport . Within tissues, this compound interacts with specific transporters and binding proteins that facilitate its localization to target cells . The distribution of this compound is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within specific cellular compartments . These modifications play a crucial role in directing this compound to its site of action and modulating its therapeutic effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carmotérol implique la condensation d'un composé oxiranyle avec une amine. Le processus peut être décrit comme suit :
Réaction de condensation : Un composé oxiranyle (formule I) est condensé avec une amine (formule II) ou son sel.
Préparation des isomères : La préparation d'isomères spécifiques, tels que le (R,R)-carmotérol, implique des techniques de synthèse stéréosélective pour assurer la production de l'énantiomère souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle du carmotérol impliqueraient probablement une synthèse à grande échelle utilisant la réaction de condensation mentionnée ci-dessus. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions réactionnelles pour garantir la cohérence et la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le carmotérol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le carmotérol peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du carmotérol, modifiant potentiellement ses propriétés pharmacologiques.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés .
Applications de la recherche scientifique
Chimie : La structure et la réactivité uniques du carmotérol en font un composé précieux pour l'étude des agonistes des récepteurs bêta-adrénergiques et de leurs interactions.
Biologie : La recherche sur le carmotérol a fourni des informations sur les mécanismes biologiques de l'activation des récepteurs bêta-adrénergiques et de ses effets sur le muscle bronchique.
Médecine : Le carmotérol a été étudié pour son potentiel de traitement des affections respiratoires telles que la MPOC, l'asthme et la bronchite chronique. .
Mécanisme d'action
Le carmotérol exerce ses effets en se liant sélectivement aux récepteurs bêta-2 adrénergiques. Cette liaison active l'adénylyl cyclase, conduisant à une production accrue d'adénosine monophosphate cyclique (AMPc). Les taux élevés d'AMPc entraînent l'activation des protéines kinases, qui phosphorylent les protéines cibles et induisent une bronchodilatation. La forte sélectivité du carmotérol pour les récepteurs bêta-2 adrénergiques par rapport aux récepteurs bêta-1 adrénergiques minimise les effets secondaires cardiovasculaires .
Applications De Recherche Scientifique
Chemistry: Carmoterol’s unique structure and reactivity make it a valuable compound for studying beta adrenoreceptor agonists and their interactions.
Biology: Research on this compound has provided insights into the biological mechanisms of beta adrenoreceptor activation and its effects on bronchial muscle.
Medicine: this compound was investigated for its potential to treat respiratory conditions such as COPD, asthma, and chronic bronchitis. .
Comparaison Avec Des Composés Similaires
Composés similaires
Formotérol : Un autre agoniste des récepteurs bêta-2 adrénergiques à action prolongée utilisé dans le traitement de l'asthme et de la MPOC.
Salmétérol : Un agoniste bêta-2 à action prolongée avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Unicité du carmotérol
L'unicité du carmotérol réside dans ses propriétés à action ultra-longue, avec des effets durables plus de 24 heures après l'inhalation. Sa forte sélectivité pour le muscle bronchique par rapport au tissu myocardique le distingue également des autres agonistes bêta-2 .
Propriétés
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOXNOQMRZISPV-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201046374 | |
| Record name | Carmoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147568-66-9 | |
| Record name | Carmoterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147568-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carmoterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carmoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carmoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARMOTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Carmoterol is a long-acting β2-adrenergic receptor agonist (LABA). [, , ] It binds to β2-adrenergic receptors (β2AR) located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. [] Elevated cAMP levels promote relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow. [, ]
A: this compound has the molecular formula C21H25NO4 and a molecular weight of 355.42 g/mol. []
A: While specific spectroscopic data is not directly provided in the provided research papers, techniques like NMR and Mass Spectrometry are commonly employed for the structural characterization of compounds like this compound. []
ANone: The provided research primarily focuses on the pharmacological aspects of this compound as a bronchodilator. Therefore, information about material compatibility, stability under various conditions, catalytic properties, and computational chemistry modeling is not discussed in these papers.
A: Research indicates the development of dry powder inhaler (DPI) formulations containing this compound. [] These formulations utilize carriers other than lactose, such as mannitol, glucose, or trehalose, along with ternary components like magnesium stearate to enhance stability and delivery. [] Additionally, microparticles with improved adhesion properties have been investigated for use in dry powder formulations to enhance inhalation efficiency. []
ANone: Information specific to SHE (Safety, Health, and Environment) regulations related to this compound is not explicitly discussed in the provided research papers.
A: this compound is considered an ultra-long-acting β2-agonist (ultra-LABA) with a duration of action exceeding 12 hours, potentially reaching 24 hours. [, , , ] This characteristic makes it suitable for once-daily administration. [, ]
ANone: Specific details on the metabolic pathways and excretion routes of this compound are not extensively discussed in the provided papers.
A: Studies using guinea pig models have demonstrated the positive interaction between this compound and tiotropium bromide in controlling airway changes induced by various challenges. []
ANone: The provided research primarily focuses on the pharmacological profile and clinical development of this compound as a bronchodilator. As a result, specific details regarding resistance mechanisms, toxicological data, drug delivery strategies, biomarker research, analytical techniques, environmental impact, dissolution and solubility profiles, method validation, quality control measures, immunogenicity, drug transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications are not extensively addressed in these papers.
A: The development of this compound represents part of the continued research and development efforts in discovering ultra-LABAs with longer durations of action, aiming to improve patient compliance and therapeutic outcomes in asthma and COPD management. [, ]
A: While not explicitly discussed, the development and investigation of this compound highlight the interdisciplinary nature of pharmaceutical research, involving medicinal chemistry, pharmacology, formulation science, and clinical research. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


